molecular formula C55H78N16O17S2 B010397 H-Val-asp-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 CAS No. 100930-18-5

H-Val-asp-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2

Cat. No.: B010397
CAS No.: 100930-18-5
M. Wt: 1299.4 g/mol
InChI Key: PRWNILGOKADWST-YRUGJKAHSA-N
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Description

The compound “3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the use of various coupling reagents. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor agonist/antagonist.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of the compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other peptides or peptide-like molecules with comparable structural features. Examples could include:

    Peptide A: A similar peptide with a different amino acid sequence.

    Peptide B: A peptide with similar functional groups but different overall structure.

Uniqueness

The uniqueness of the compound lies in its specific amino acid sequence and the presence of unique functional groups that confer distinct chemical and biological properties. These features might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors.

Properties

IUPAC Name

3-[(2-amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H78N16O17S2/c1-27(2)44(58)53(87)68-36(23-42(75)76)50(84)69-37-25-89-90-26-38(54(88)71-19-7-11-39(71)52(86)64-31(10-6-18-61-55(59)60)45(79)62-24-43(77)78)70-49(83)35(22-41(57)74)67-46(80)32(16-17-40(56)73)63-47(81)33(20-28-8-4-3-5-9-28)65-48(82)34(66-51(37)85)21-29-12-14-30(72)15-13-29/h3-5,8-9,12-15,27,31-39,44,72H,6-7,10-11,16-26,58H2,1-2H3,(H2,56,73)(H2,57,74)(H,62,79)(H,63,81)(H,64,86)(H,65,82)(H,66,85)(H,67,80)(H,68,87)(H,69,84)(H,70,83)(H,75,76)(H,77,78)(H4,59,60,61)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWNILGOKADWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H78N16O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648681
Record name 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[(valyl-alpha-aspartyl)amino]-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolyl-N~5~-(diaminomethylidene)ornithylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100930-18-5
Record name 1-{7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[(valyl-alpha-aspartyl)amino]-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolyl-N~5~-(diaminomethylidene)ornithylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Val-Asp-[Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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